1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide
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Overview
Description
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potentials
Acetylcholinesterase Inhibitory Activity : Sulfonamides have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment. A study synthesized a series of sulfonamides and tested them for AChE inhibition, demonstrating significant potential for therapeutic applications in neurodegenerative diseases (Abbasi et al., 2018).
Antioxidant Activities : Research into sulfonamide derivatives of dopamine-related compounds showed that these compounds exhibit antioxidant activities, indicating potential for therapeutic use in conditions related to oxidative stress (Göçer et al., 2013).
Synthesis and Characterization
- Prodrug Forms : Investigations into the prodrug forms of sulfonamides have focused on enhancing solubility and bioavailability, crucial aspects in the development of more effective therapeutic agents. For example, water-soluble amino acid derivatives of N-methylsulfonamides have been synthesized and evaluated as potential prodrugs, demonstrating innovative approaches to drug development (Larsen et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
1-acetyl-N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-27-18-5-7-19(8-6-18)28-12-11-22-29(25,26)20-9-10-21-17(14-20)13-15(2)23(21)16(3)24/h5-10,14-15,22H,4,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADHDLQJIACCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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